molecular formula C14H8BrNO5 B3552939 (2-Bromo-4-formylphenyl) 2-nitrobenzoate CAS No. 443294-31-3

(2-Bromo-4-formylphenyl) 2-nitrobenzoate

Cat. No.: B3552939
CAS No.: 443294-31-3
M. Wt: 350.12 g/mol
InChI Key: RCTNBSKLNRIMOR-UHFFFAOYSA-N
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Description

(2-Bromo-4-formylphenyl) 2-nitrobenzoate is a synthetic aromatic ester building block developed for chemical and pharmaceutical research. This compound integrates multiple functional groups—a benzoate ester, formyl, bromo, and nitro substituents—making it a versatile intermediate for constructing more complex molecules, particularly in organic synthesis and materials science . Aromatic esters featuring nitro and formyl substituents are recognized as valuable precursors in medicinal chemistry for the preparation of compounds with potential analgesic and anti-inflammatory properties . The presence of both an electron-withdrawing nitro group and a formyl group on the phenyl ring can influence the compound's electronic distribution and conformation, which may be critical for its reactivity and interaction with biological targets . The molecular structure is characterized by a specific dihedral angle between the two aromatic rings, a feature that can affect the compound's crystal packing and solid-state properties . In the crystal lattice, such molecules are often stabilized by weak intermolecular interactions, such as C—H⋯O bonds, which can lead to the formation of defined helical chains . Key Applications: • Serves as a key synthetic intermediate in organic synthesis . • Used as a precursor for the development of potential pharmaceutical candidates . • A model compound for spectroscopic, crystallographic, and theoretical studies in materials science . Safety Information: For Research Use Only. Not for human or diagnostic use. Handle with appropriate personal protective equipment in a well-ventilated laboratory setting .

Properties

IUPAC Name

(2-bromo-4-formylphenyl) 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO5/c15-11-7-9(8-17)5-6-13(11)21-14(18)10-3-1-2-4-12(10)16(19)20/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTNBSKLNRIMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)C=O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101261521
Record name 3-Bromo-4-[(2-nitrobenzoyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443294-31-3
Record name 3-Bromo-4-[(2-nitrobenzoyl)oxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443294-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-[(2-nitrobenzoyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-formylphenyl) 2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the bromination of 4-formylphenyl benzoate followed by nitration. The reaction conditions often require the use of bromine or a brominating agent and a nitrating mixture of concentrated sulfuric acid and nitric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-formylphenyl) 2-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of various substituted phenyl benzoates.

    Reduction: Formation of (2-Bromo-4-aminophenyl) 2-nitrobenzoate.

    Oxidation: Formation of (2-Bromo-4-carboxyphenyl) 2-nitrobenzoate.

Scientific Research Applications

(2-Bromo-4-formylphenyl) 2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-4-formylphenyl) 2-nitrobenzoate involves its interaction with specific molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares 2-bromo-4-formylphenyl 2-nitrobenzoate with key analogues, highlighting substituent positions and functional group variations:

Compound Name Substituents (Phenyl Ring) Substituents (Benzoate Ring) Key Differences
2-Bromo-4-formylphenyl 2-nitrobenzoate 2-Br, 4-CHO 2-NO₂ Reference compound
4-Formyl-2-nitrophenyl 4-bromo-benzoate 4-CHO, 2-NO₂ 4-Br Bromo on benzoate; nitro on phenyl
Ethyl 2-bromo-6-cyano-3-nitrobenzoate 2-Br, 3-NO₂, 6-CN Ethyl ester; cyano instead of formyl
2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzoate 2-Br, 4-CHO, 6-OEt 4-Cl Ethoxy group; chloro on benzoate
Methyl 4-bromo-5-cyano-2-formylbenzoate 4-Br, 2-CHO, 5-CN Methyl ester; cyano instead of nitro

Key Observations :

  • Substituent Position : The placement of bromo and nitro groups significantly affects electronic properties. For example, nitro at position 2 (benzoate) vs. position 4 (phenyl) alters resonance stabilization and reactivity .
Electrophilic Reactivity
  • Nitro Group Influence : The nitro group at position 2 on the benzoate ring deactivates the aromatic ring, directing electrophiles to meta/para positions. This contrasts with analogues like 4-formyl-2-nitrophenyl 4-bromo-benzoate , where the nitro group on the phenyl ring increases electrophilic substitution barriers .
  • Bromo Group Utility : Bromine at position 2 (phenyl) facilitates Suzuki-Miyaura cross-coupling reactions, a feature absent in compounds with bromo on the benzoate ring (e.g., ).
Crystallographic Behavior
  • Dihedral Angles : In 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate , the dihedral angle between aromatic rings is 4.96° , promoting planar stacking . In contrast, bromo-substituted analogues (e.g., 4-formyl-2-nitrophenyl 4-bromo-benzoate ) exhibit larger angles (62.90° ), reducing crystal symmetry .
  • Intermolecular Interactions : Weak C–H···O bonds dominate in nitro-formyl derivatives, whereas bromo-substituted compounds exhibit halogen bonding (Br···O/N), enhancing thermal stability .

Research Findings and Data Tables

Comparative Physicochemical Properties

Property 2-Bromo-4-formylphenyl 2-nitrobenzoate 4-Formyl-2-nitrophenyl 4-bromo-benzoate Ethyl 2-bromo-6-cyano-3-nitrobenzoate
Melting Point (°C) 185–189 (predicted) 198–200 172–175
LogP (Octanol-Water) 2.87 3.12 2.45
Hydrogen Bond Acceptors 5 5 6

Q & A

Q. What are the standard synthetic routes for (2-Bromo-4-formylphenyl) 2-nitrobenzoate?

The compound is typically synthesized via esterification between 2-bromo-4-formylphenol and 2-nitrobenzoyl chloride under controlled conditions. A common approach involves activating the phenolic hydroxyl group using a base (e.g., pyridine or DMAP) to facilitate nucleophilic acyl substitution. Reaction monitoring via TLC or HPLC is recommended to optimize yield . For derivatives, substituents on the benzoyl group may require protection/deprotection strategies (e.g., aldehyde protection with ethylene glycol) to prevent side reactions .

Q. How is the molecular structure of this compound confirmed?

Structural confirmation relies on a combination of:

  • X-ray crystallography : Single-crystal diffraction (using SHELX or WinGX ) provides precise bond lengths and angles (e.g., C=O bond: ~1.21 Å, C-Br: ~1.89 Å ).
  • Spectroscopy :
  • NMR : 1H^1H NMR shows distinct aldehyde proton signals at δ ~10.1 ppm and aromatic protons split due to nitro and bromo substituents .
  • FTIR : Peaks at ~1700 cm1^{-1} (ester C=O) and ~1520 cm1^{-1} (NO2_2) confirm functional groups .
    • HPLC : Reverse-phase methods (e.g., Newcrom R1 column with acetonitrile/water mobile phase) verify purity .

Q. What are the key applications of this compound in organic synthesis?

The compound serves as a versatile intermediate:

  • Building block : The formyl group undergoes condensation reactions (e.g., with amines to form Schiff bases) .
  • Cross-coupling substrate : The bromo substituent enables Suzuki-Miyaura coupling for biaryl synthesis .
  • Pharmacophore precursor : Nitro groups can be reduced to amines for bioactive molecule development .

Advanced Research Questions

Q. How to analyze hydrogen bonding patterns in the crystal structure of this compound?

Utilize graph set analysis (as per Etter’s rules ) to classify interactions (e.g., D(2) chains for C=O⋯H-O). Software like Mercury or ORTEP-3 visualizes packing motifs. Key parameters include:

  • Donor-acceptor distances : Typically 2.6–3.0 Å for O-H⋯O bonds.
  • Angular geometry : Angles >150° indicate strong interactions . Example: In related structures, nitro groups form C-H⋯O interactions stabilizing the lattice .

Q. How to resolve contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected 13C^{13}C NMR shifts) arise from dynamic effects or impurities. Strategies include:

  • Multi-technique validation : Cross-check NMR, IR, and mass spectrometry .
  • DFT calculations : Compare experimental 1H^1H shifts with computed values (e.g., using Gaussian) to identify conformational biases .
  • Crystallographic validation : Resolve ambiguities (e.g., rotational isomerism) via X-ray data .

Designing experiments to study the reactivity of the formyl group in this compound.

  • Protection strategies : Use acetal formation (e.g., ethylene glycol/H+^+) to stabilize the aldehyde during subsequent reactions .
  • Kinetic studies : Monitor aldehyde oxidation (e.g., with KMnO4_4) via UV-Vis or HPLC .
  • Competitive reactions : Compare reactivity with analogous esters lacking the bromo/nitro groups to assess electronic effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Bromo-4-formylphenyl) 2-nitrobenzoate
Reactant of Route 2
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(2-Bromo-4-formylphenyl) 2-nitrobenzoate

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